4-Bromo-2-(2,2-difluoroethoxy)benzylamine hydrochloride
Description
4-Bromo-2-(2,2-difluoroethoxy)benzylamine hydrochloride is a chemical compound with the molecular formula C9H10BrF2NO·HCl. This compound is notable for its unique structure, which includes a bromine atom, a difluoroethoxy group, and a benzylamine moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Properties
IUPAC Name |
[4-bromo-2-(2,2-difluoroethoxy)phenyl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrF2NO.ClH/c10-7-2-1-6(4-13)8(3-7)14-5-9(11)12;/h1-3,9H,4-5,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYEXFRFTKHSVIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)OCC(F)F)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(2,2-difluoroethoxy)benzylamine hydrochloride typically involves multiple steps. One common synthetic route starts with the bromination of a benzene derivative, followed by the introduction of the difluoroethoxy group through a nucleophilic substitution reaction. The final step involves the formation of the benzylamine moiety and its conversion to the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(2,2-difluoroethoxy)benzylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different benzylamine derivatives, while substitution reactions can introduce various functional groups in place of the bromine atom.
Scientific Research Applications
Antidepressant and Antipsychotic Potential
Recent research highlights the potential of compounds similar to 4-Bromo-2-(2,2-difluoroethoxy)benzylamine hydrochloride in treating mood disorders. For instance, a novel small molecule (XOB), which shares structural similarities, was found to antagonize serotonin 5-HT2A receptors and block voltage-gated sodium channels. This dual action could lead to improved therapeutic strategies for bipolar disorder and other psychiatric conditions, suggesting that related compounds may offer similar benefits .
Diabetes Treatment
The compound is also noted for its potential role in treating diabetes mellitus through the inhibition of sodium-dependent glucose transporters (SGLTs). Patents indicate that compounds with similar structures can be used to develop pharmaceutical compositions aimed at managing blood glucose levels and associated complications of diabetes . This application is crucial given the global prevalence of diabetes and its complications.
Synthesis of Novel Compounds
This compound serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows for modifications that can lead to the development of new pharmaceuticals or agrochemicals. For example, it can be used in palladium-catalyzed coupling reactions to create more complex molecules necessary for drug development .
Agrochemical Development
The compound's derivatives have been explored for use as herbicides, which are critical in agricultural practices to control unwanted vegetation. The herbicidal activity of related compounds has been documented, indicating that this compound could be further investigated for similar applications .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-Bromo-2-(2,2-difluoroethoxy)benzylamine hydrochloride involves its interaction with specific molecular targets The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-(2,2-difluoroethoxy)benzylamine
- 2-(2,2-Difluoroethoxy)benzylamine hydrochloride
- 4-Bromo-2-(2,2-difluoroethoxy)aniline
Uniqueness
4-Bromo-2-(2,2-difluoroethoxy)benzylamine hydrochloride is unique due to the presence of both bromine and difluoroethoxy groups, which confer distinct chemical properties. These features make it particularly useful in specific research applications where similar compounds may not be as effective.
Biological Activity
4-Bromo-2-(2,2-difluoroethoxy)benzylamine hydrochloride is a compound of interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a bromine atom and a difluoroethoxy group attached to a benzylamine core. Its chemical structure can be represented as follows:
This structure suggests potential interactions with various biological targets, particularly in the central nervous system and metabolic pathways.
Research indicates that compounds with similar structures often interact with neurotransmitter receptors, particularly serotonin receptors. For example, studies on related benzylamine derivatives have shown significant binding affinities for the 5-HT2A and 5-HT2C serotonin receptors, which are implicated in mood regulation and psychotropic effects .
Binding Affinity
The binding affinity of 4-bromo derivatives to serotonin receptors can be influenced by structural modifications. The presence of the difluoroethoxy group may enhance receptor selectivity and potency compared to other analogs .
In Vitro Studies
In vitro studies have demonstrated that 4-bromo derivatives exhibit various biological activities:
- Antidepressant-like effects : Compounds similar to this compound have been shown to produce antidepressant-like effects in animal models by modulating serotonin levels .
- Neuroprotective properties : Some studies suggest neuroprotective effects against oxidative stress-induced damage in neuronal cell lines .
Case Studies
-
Case Study on Serotonin Receptor Agonism :
A study evaluated the agonistic activity of N-benzyl substituted phenethylamines at the 5-HT2A receptor. It was found that modifications at specific positions significantly affected receptor binding and activation, suggesting that 4-Bromo-2-(2,2-difluoroethoxy)benzylamine could exhibit similar properties . -
Toxicology Assessment :
Another relevant study focused on the metabolic pathways of structurally similar compounds, highlighting the importance of understanding toxicity profiles. The results indicated that while some metabolites were non-toxic, others posed risks that necessitated further investigation into safety profiles for compounds like this compound .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for determining its therapeutic viability. Preliminary data suggest that it may have favorable absorption characteristics; however, detailed pharmacokinetic studies are needed to establish bioavailability and metabolism.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
